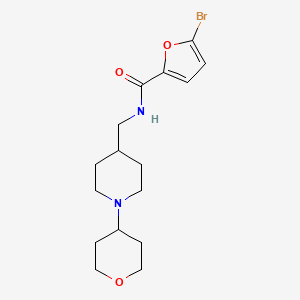![molecular formula C26H24N2O4S B2386518 {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate CAS No. 318247-64-2](/img/structure/B2386518.png)
{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a pyrazole ring, a sulfonyl group, and a carboxylate ester. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and one carbon atom . The carboxylate ester is a carboxylic acid derivative where the -OH group is replaced by an -OR group .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of its functional groups. For example, the pyrazole ring might undergo electrophilic substitution reactions, the sulfonyl group might participate in substitution or elimination reactions, and the carboxylate ester might undergo hydrolysis or transesterification reactions .Scientific Research Applications
Synthesis and Structural Analysis
A study conducted by Wang et al. (2015) focused on the synthesis of N-phenylpyrazolyl aryl methanones derivatives, which include compounds with the arylthio/sulfinyl/sulfonyl group through multi-step reactions. These compounds were characterized by various methods, including melting point, NMR, FT-IR, and HRMS analyses. The crystal structure of a compound containing the arylsulfonyl moiety was reported, indicating its relevance to the chemical family of the specified compound. The research also highlighted the favorable herbicidal and insecticidal activities of some title compounds (Wang et al., 2015).
Chemical Transformations and Biological Activities
Another study by Vasin et al. (2014) described the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, formed by reactions of methyl, phenyl, and p-tolyl phenylethynyl sulfones with 9-diazofluorene. This work provides insight into the chemical behavior and potential applications of sulfonyl-substituted pyrazoles in various conditions, which could be relevant to the compound (Vasin et al., 2014).
Antimicrobial and Antioxidant Properties
Research by Abdelhamid et al. (2010) on the synthesis and antimicrobial activity of new derivatives containing the thiazole moiety, including compounds synthesized from hydrazonoyl halides and carbothioamide, showed that these new compounds exhibit significant antimicrobial properties. This suggests that compounds within this chemical framework, including those related to "{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate," could also possess valuable biological activities (Abdelhamid et al., 2010).
Future Directions
Mechanism of Action
Target of Action
The primary target of GNF-Pf-1601 is the PfMFR3 protein in Plasmodium falciparum, the parasite responsible for the most severe form of malaria . PfMFR3 is an orphan transporter protein that belongs to the major facilitator superfamily (MFS) and is localized to the parasite’s mitochondrion .
Mode of Action
This disruption could potentially affect the parasite’s ability to maintain its mitochondrial function, leading to its death .
Biochemical Pathways
The disruption of PfMFR3 function by GNF-Pf-1601 likely affects several biochemical pathways within the P. falciparum parasite. Given the localization of PfMFR3 to the mitochondrion, these pathways are likely related to energy production and other essential mitochondrial functions .
Result of Action
The action of GNF-Pf-1601 results in the death of both blood- and sexual-stage P. falciparum parasites .
properties
IUPAC Name |
[1-methyl-5-(4-methylphenyl)sulfonyl-3-phenylpyrazol-4-yl]methyl 3-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-18-12-14-22(15-13-18)33(30,31)25-23(17-32-26(29)21-11-7-8-19(2)16-21)24(27-28(25)3)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXXAMTXVCJIHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386438.png)
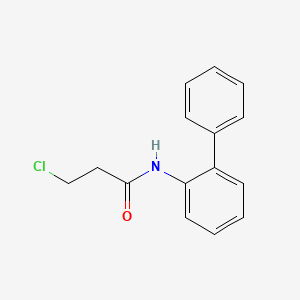
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2386441.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2386444.png)

![N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2386446.png)
![N-isobutyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2386448.png)
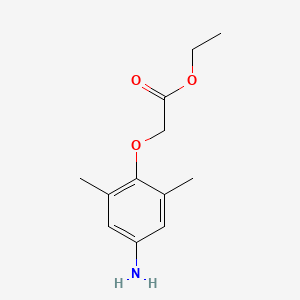
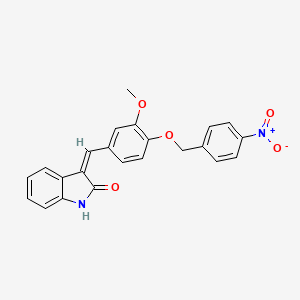
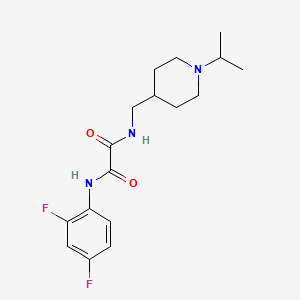
![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386456.png)
